2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-
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Overview
Description
2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- is a chemical compound with the molecular formula C20H22O2. It is characterized by the presence of two heptynone groups attached to a central phenylene ring. This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and ketone functionalities .
Preparation Methods
The synthesis of 2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 1,3-phenylene bis(acyl chloride) with heptyn-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, resulting in the formation of saturated ketones.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, saturated ketones, imines, and acetals .
Scientific Research Applications
2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism by which 2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparison with Similar Compounds
2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis- can be compared with similar compounds such as:
Ethanone, 1,1’-(1,3-phenylene)bis-: This compound has a similar structure but lacks the triple bonds present in 2-Heptyn-1-one, 1,1’-(1,3-phenylene)bis-.
1H-Pyrrole-2,5-dione, 1,1’-(1,3-phenylenebis(methylene))bis-: This compound contains pyrrole rings instead of heptynone groups and has different chemical properties and applications.
Properties
CAS No. |
192993-52-5 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(3-hept-2-ynoylphenyl)hept-2-yn-1-one |
InChI |
InChI=1S/C20H22O2/c1-3-5-7-9-14-19(21)17-12-11-13-18(16-17)20(22)15-10-8-6-4-2/h11-13,16H,3-8H2,1-2H3 |
InChI Key |
VGFFVDMJBSKVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C1=CC(=CC=C1)C(=O)C#CCCCC |
Origin of Product |
United States |
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